molecular formula C29H26N4O5 B11052163 ethyl 4-(2,5-dioxo-3-{4-[4-(pyridin-3-ylcarbonyl)phenyl]piperazin-1-yl}-2,5-dihydro-1H-pyrrol-1-yl)benzoate

ethyl 4-(2,5-dioxo-3-{4-[4-(pyridin-3-ylcarbonyl)phenyl]piperazin-1-yl}-2,5-dihydro-1H-pyrrol-1-yl)benzoate

Cat. No.: B11052163
M. Wt: 510.5 g/mol
InChI Key: RXNKKOPVTCNIKB-UHFFFAOYSA-N
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Description

ETHYL 4-(2,5-DIOXO-3-{4-[4-(3-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE: is a complex organic compound featuring a pyrrole ring, a piperazine moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-(2,5-DIOXO-3-{4-[4-(3-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl 4-aminobenzoate with maleic anhydride to form an intermediate, which is then reacted with 4-(3-pyridylcarbonyl)phenylpiperazine under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Solvent-free and catalyst-free conditions are often preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: ETHYL 4-(2,5-DIOXO-3-{4-[4-(3-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions but often include various substituted derivatives of the original compound .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules.

Biology and Medicine: In biological and medicinal research, ETHYL 4-(2,5-DIOXO-3-{4-[4-(3-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE is investigated for its potential as an anticancer agent. Its ability to interact with specific proteins and enzymes makes it a candidate for drug development .

Industry: In the industrial sector, this compound is explored for its use in the production of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of ETHYL 4-(2,5-DIOXO-3-{4-[4-(3-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modifying the activity of these biological molecules. This interaction can lead to various biological effects, including the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: ETHYL 4-(2,5-DIOXO-3-{4-[4-(3-PYRIDYLCARBONYL)PHENYL]PIPERAZINO}-2,5-DIHYDRO-1H-PYRROL-1-YL)BENZOATE stands out due to its combination of a pyrrole ring and a piperazine moiety, which provides unique reactivity and potential for diverse applications. Its ability to form stable complexes with various biological targets makes it particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C29H26N4O5

Molecular Weight

510.5 g/mol

IUPAC Name

ethyl 4-[2,5-dioxo-3-[4-[4-(pyridine-3-carbonyl)phenyl]piperazin-1-yl]pyrrol-1-yl]benzoate

InChI

InChI=1S/C29H26N4O5/c1-2-38-29(37)21-7-11-24(12-8-21)33-26(34)18-25(28(33)36)32-16-14-31(15-17-32)23-9-5-20(6-10-23)27(35)22-4-3-13-30-19-22/h3-13,18-19H,2,14-17H2,1H3

InChI Key

RXNKKOPVTCNIKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=C(C2=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C5=CN=CC=C5

Origin of Product

United States

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